(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole
Overview
Description
(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of the phenylazo group at the 4-position and the dimethyl groups at the 3 and 5 positions make this compound unique and of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of acetylacetone with hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid, formic acid, or propionic acid in an alcohol or water solvent at temperatures ranging from 0 to 120°C .
Industrial Production Methods
Industrial production of this compound often employs a one-pot, three-component procedure that ensures high yield and efficiency. This method involves the use of environmentally friendly catalysts and solvents, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atoms and the phenylazo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products
Oxidation: Pyrazole-carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties, particularly in lung adenocarcinoma cell lines.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as p38 kinase, and can modulate receptor activities, including cannabinoid receptors hCB1 and hCB2 . The presence of the phenylazo group allows for unique interactions with biological molecules, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the phenylazo group, resulting in different chemical and biological properties.
4-Phenylpyrazole: Does not have the dimethyl groups at the 3 and 5 positions, affecting its reactivity and applications.
Uniqueness
(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole stands out due to the combination of the phenylazo group and the dimethyl substitutions, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-11(9(2)13-12-8)15-14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJFLVSMVSJQDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957845 | |
Record name | 3,5-Dimethyl-4-(2-phenylhydrazinylidene)-4H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3656-05-1 | |
Record name | Pyrazole, 3,5-dimethyl-4-(phenylazo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003656051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethyl-4-(2-phenylhydrazinylidene)-4H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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